molecular formula C20H20N2O6 B10986605 4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide

4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide

Cat. No.: B10986605
M. Wt: 384.4 g/mol
InChI Key: QVXPWSBNASCDKD-UHFFFAOYSA-N
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Description

“woodlancin” , is a natural organic compound primarily found in magnolia flowers. Its chemical name is 4-hydroxy-3-methoxybenzaldehyde . This compound features a quinoline core with hydroxy and methoxy substituents, making it structurally intriguing.

Preparation Methods

Synthetic Routes:: The synthetic routes for woodlancin are not extensively documented, but one approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine (e.g., 4-hydroxyquinoline) under suitable conditions. The carboxamide functionality can be introduced through subsequent reactions.

Industrial Production:: Industrial-scale production methods for woodlancin remain limited due to its natural occurrence. research efforts are ongoing to optimize synthesis routes and improve yields.

Chemical Reactions Analysis

Reactivity:: Woodlancin is susceptible to various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline ring system may yield different products.

    Substitution: The methoxy groups can participate in substitution reactions.

    Condensation: The aldehyde group may react with suitable nucleophiles.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Lewis acids or bases for methoxy group substitution.

    Condensation: Acidic or basic conditions for amine-aldehyde condensation.

Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may lead to quinone derivatives, while reduction could yield partially saturated analogs.

Scientific Research Applications

Woodlancin has diverse applications:

    Chemistry: It serves as a valuable building block for the synthesis of other compounds.

    Biology: Researchers explore its potential as a bioactive molecule.

    Medicine: Investigations focus on its pharmacological properties.

    Industry: Woodlancin’s unique structure may find applications in materials science.

Mechanism of Action

The exact mechanism by which woodlancin exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Woodlancin shares structural features with other quinoline derivatives, but its specific combination of substituents makes it distinct. Similar compounds include:

    3,4,5-Trimethoxyphenylquinoline: Lacks the carboxamide group.

    4-Hydroxyquinoline: Lacks the methoxy groups.

    Other quinoline-based natural products: Explore their similarities and differences.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

6-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H20N2O6/c1-25-12-5-6-15-13(9-12)18(23)14(10-21-15)20(24)22-11-7-16(26-2)19(28-4)17(8-11)27-3/h5-10H,1-4H3,(H,21,23)(H,22,24)

InChI Key

QVXPWSBNASCDKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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